A Comprehensive Technical Guide to N-(4-Oxopentanoyl)-L-phenylalanine: Synthesis, Characterization, and Potential Applications
A Comprehensive Technical Guide to N-(4-Oxopentanoyl)-L-phenylalanine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of N-(4-Oxopentanoyl)-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. As a member of the N-acyl amino acid (NAAA) family, this molecule holds potential for significant biological activity and applications in drug discovery and development. N-acyl amino acids are a class of lipid signaling molecules that are involved in a wide array of physiological processes, making their derivatives intriguing candidates for therapeutic intervention.[1][2] This document will detail the chemical structure, properties, a robust synthesis protocol, predicted spectroscopic data, and potential biological significance of N-(4-Oxopentanoyl)-L-phenylalanine, providing a foundational resource for researchers in the field.
Chemical Structure and Properties
N-(4-Oxopentanoyl)-L-phenylalanine is formed by the acylation of the amino group of L-phenylalanine with a 4-oxopentanoyl group, which is derived from levulinic acid.[3] This modification introduces a ketone functionality and a flexible aliphatic chain to the amino acid, significantly altering its physicochemical properties compared to the parent molecule. The L-configuration of the phenylalanine moiety is crucial for its biological recognition and activity.
The chemical structure of N-(4-Oxopentanoyl)-L-phenylalanine is as follows:
Caption: Chemical structure of N-(4-Oxopentanoyl)-L-phenylalanine.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(4-oxopentanamido)-3-phenylpropanoic acid | Generated |
| Molecular Formula | C14H17NO4 | Calculated |
| Molecular Weight | 263.29 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water | Inferred from similar compounds |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Estimated |
Synthesis of N-(4-Oxopentanoyl)-L-phenylalanine
The synthesis of N-(4-Oxopentanoyl)-L-phenylalanine can be achieved through the N-acylation of L-phenylalanine with a reactive derivative of levulinic acid, such as 4-oxopentanoyl chloride. This method is a standard and effective way to form the amide bond.
Experimental Protocol
Materials:
-
L-phenylalanine
-
4-Oxopentanoyl chloride (Levulinyl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of L-phenylalanine: In a round-bottom flask, dissolve L-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents). Stir at room temperature until complete dissolution. This step deprotonates the carboxylic acid and activates the amino group for nucleophilic attack.
-
Acylation: To the stirring solution, add an equal volume of dichloromethane. Cool the biphasic mixture to 0 °C using an ice bath. Slowly add 4-oxopentanoyl chloride (1.1 equivalents) dropwise over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and brine. The acidic wash removes any unreacted amine and the basic catalyst, while the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to obtain pure N-(4-Oxopentanoyl)-L-phenylalanine.
Causality Behind Experimental Choices:
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Sodium Bicarbonate: Acts as a base to deprotonate the amino group of L-phenylalanine, making it a more potent nucleophile. It also neutralizes the HCl generated during the reaction.
-
Biphasic System (DCM/Water): L-phenylalanine is soluble in the aqueous basic solution, while the acyl chloride is more soluble in the organic solvent. The reaction occurs at the interface.
-
Low Temperature: The acylation reaction is exothermic. Running the reaction at 0°C minimizes potential side reactions and degradation of the starting materials and product.
-
Acidic Wash: This step is crucial for removing any remaining L-phenylalanine and the bicarbonate base from the organic phase.
Potential Side Reactions:
A significant side reaction to consider is racemization of the chiral center of L-phenylalanine. The use of an acid chloride can promote the formation of an oxazolone intermediate, which can lead to a loss of stereochemical integrity.[4] Using milder coupling agents or carefully controlling the reaction conditions can help minimize this.
Caption: Synthetic workflow for N-(4-Oxopentanoyl)-L-phenylalanine.
Predicted Spectroscopic Characterization
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR (in CDCl₃) | δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. δ ~6.0-6.5 ppm (d, 1H): Amide N-H proton. δ ~4.8 ppm (q, 1H): α-proton of the phenylalanine backbone. δ ~3.1-3.3 ppm (m, 2H): β-protons of the phenylalanine backbone. δ ~2.7 ppm (t, 2H): Methylene protons adjacent to the ketone. δ ~2.4 ppm (t, 2H): Methylene protons adjacent to the amide carbonyl. δ ~2.1 ppm (s, 3H): Methyl protons of the acetyl group. |
| ¹³C NMR (in CDCl₃) | δ ~207 ppm: Ketone carbonyl carbon. δ ~174 ppm: Carboxylic acid carbonyl carbon. δ ~172 ppm: Amide carbonyl carbon. δ ~136 ppm: Quaternary aromatic carbon. δ ~129, 128, 127 ppm: Aromatic CH carbons. δ ~53 ppm: α-carbon of the phenylalanine backbone. δ ~38 ppm: β-carbon of the phenylalanine backbone. δ ~38 ppm: Methylene carbon adjacent to the ketone. δ ~30 ppm: Methylene carbon adjacent to the amide carbonyl. δ ~30 ppm: Methyl carbon of the acetyl group. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺: ~264.12 m/z [M+Na]⁺: ~286.10 Fragmentation: Expect loss of the carboxylic acid group (-45 Da), and cleavage of the amide bond. |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹: N-H stretch (amide). ~3000-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid). ~1710 cm⁻¹: C=O stretch (ketone and carboxylic acid). ~1650 cm⁻¹: C=O stretch (amide I). ~1540 cm⁻¹: N-H bend (amide II). |
Potential Applications and Biological Significance
N-acyl amino acids are an emerging class of signaling lipids with diverse biological functions.[1][2][11] While the specific biological activity of N-(4-Oxopentanoyl)-L-phenylalanine has not been reported, its structure suggests several potential areas of interest for researchers.
Potential Roles in Drug Development:
-
Enzyme Inhibition: The phenylalanine backbone is a common feature in many enzyme inhibitors. The addition of the 4-oxopentanoyl group could provide additional interactions within an enzyme's active site, potentially leading to novel inhibitors for proteases, kinases, or other enzymes.[]
-
Modulation of Cellular Signaling: N-acyl amino acids are known to interact with various receptors and ion channels. N-(4-Oxopentanoyl)-L-phenylalanine could potentially modulate signaling pathways involved in inflammation, pain perception, or metabolic regulation.[2]
-
Prodrug Strategies: The carboxylic acid group could be esterified to create a more lipophilic prodrug, which may enhance cell permeability and bioavailability.
The following diagram illustrates a hypothetical signaling pathway where an N-acyl amino acid like N-(4-Oxopentanoyl)-L-phenylalanine might exert its effects.
Caption: Hypothetical signaling pathway involving N-(4-Oxopentanoyl)-L-phenylalanine.
Conclusion
N-(4-Oxopentanoyl)-L-phenylalanine represents a molecule of interest at the intersection of amino acid and lipid chemistry. While specific data on this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and the known biology of related N-acyl amino acids. The detailed protocols and predicted data herein serve as a valuable resource for researchers looking to explore the therapeutic potential of this and other novel N-acyl amino acid derivatives. Further investigation into the biological activities of N-(4-Oxopentanoyl)-L-phenylalanine is warranted to elucidate its specific roles in cellular signaling and its potential as a lead compound in drug discovery.
References
- Migliore, M., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 803.
-
Wikipedia. (n.d.). N-acyl amides. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Retrieved from [Link]
- Kim, J., et al. (2021). Synthesis-enabled conformational assignment of natural N-acyl l-phenylalanine derivatives from freshwater sponge–associated Micromonospora sp. MS-62. Organic & Biomolecular Chemistry, 19(3), 564-569.
- Wellner, N., et al. (2014). N-Acyl amino acids and their impact on biological processes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(7), 969-976.
-
Diva-portal.org. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Retrieved from [Link]
- Kim, J., et al. (2021). Synthesis-Enabled Conformational Assignment of Natural N-Acyl L-Phenylalanine Derivatives from Freshwater Sponge. The Royal Society of Chemistry.
- Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1975). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. Biochemical Journal, 145(2), 163-169.
-
ResearchGate. (n.d.). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). Retrieved from [Link]
-
mzCloud. (2025). N Acetyl L phenylalanine. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Acetyl-L-phenylalanine - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). L-Phenylalanine, N-acetyl-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxopentanoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxopentanal. Retrieved from [Link]
-
Wikipedia. (n.d.). Levulinic acid. Retrieved from [Link]
-
ChemicalRegister. (n.d.). 4-oxo-pentoyl chloride (CAS No. 1490-24-0) Suppliers. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Oxopentanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylalaninol. Retrieved from [Link]
- Sidduri, A., et al. (2002). N-Cycloalkanoyl-L-phenylalanine derivatives as VCAM/VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(17), 2475-2478.
-
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Retrieved from [Link]
Sources
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. Levulinic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mzCloud – N Acetyl L phenylalanine [mzcloud.org]
- 8. N-Acetyl-L-phenylalanine(2018-61-3) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. L-Phenylalanine, N-acetyl- [webbook.nist.gov]
- 11. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
